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molecular formula C21H19N3O6 B106257 6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate) CAS No. 129794-24-7

6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate)

Cat. No. B106257
M. Wt: 409.4 g/mol
InChI Key: IHQFYMAOIYJTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05023261

Procedure details

In 450 ml of dry N,N-dimethylformamide was dissolved 21 g of 3,9-dihydroxy-5H-benzofuro[3,2-c]quinolin-6-one. To the solution were added successively 55 ml of triethylamine, 41 g of dimethylcarbamyl chloride and 500 mg of 4-dimethylaminopyridine, and the mixture was stirred overnight at room temperature. The reaction mixture was diluted with water. The precipitates were collected by filtration, washed with water and ether, and dried to obtain 30 g of 3,9-bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro[3,2-c]quinolin-6-one as white crystals.
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
3,9-dihydroxy-5H-benzofuro[3,2-c]quinolin-6-one
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]3[O:15][C:14]4[CH:16]=[C:17]([OH:20])[CH:18]=[CH:19][C:13]=4[C:7]=3[C:8](=[O:12])[NH:9]2)=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:28][N:29]([CH3:33])[C:30](Cl)=[O:31].[CH3:34][N:35]([CH3:38])[CH:36]=[O:37]>CN(C)C1C=CN=CC=1.O>[CH3:28][N:29]([CH3:33])[C:30]([O:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]3[O:15][C:14]4[CH:16]=[C:17]([O:20][C:36](=[O:37])[N:35]([CH3:38])[CH3:34])[CH:18]=[CH:19][C:13]=4[C:7]=3[C:8](=[O:12])[NH:9]2)=[CH:4][CH:3]=1)=[O:31]

Inputs

Step One
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
41 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
500 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
3,9-dihydroxy-5H-benzofuro[3,2-c]quinolin-6-one
Quantity
21 g
Type
reactant
Smiles
OC1=CC=C2C3=C(C(NC2=C1)=O)C1=C(O3)C=C(C=C1)O
Name
Quantity
450 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C(=O)OC1=CC=C2C3=C(C(NC2=C1)=O)C1=C(O3)C=C(C=C1)OC(N(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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